molecular formula C17H18N2OS B2982752 2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 331661-00-8

2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2982752
CAS No.: 331661-00-8
M. Wt: 298.4
InChI Key: RFAZWAQITNKZLS-UHFFFAOYSA-N
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Description

2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 2-(4-ethylphenoxy)ethylthio substituent, which imparts unique chemical and biological properties.

Scientific Research Applications

2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the 2-(4-ethylphenoxy)ethylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzimidazole core with 2-(4-ethylphenoxy)ethylthiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzoimidazoles, halogenated benzimidazoles.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-methylphenoxy)ethyl)thio)-1H-benzo[d]imidazole
  • 2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazole
  • 2-((2-(4-fluorophenoxy)ethyl)thio)-1H-benzo[d]imidazole

Uniqueness

2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the 4-ethylphenoxy group, which can influence its chemical reactivity and biological activity. This substituent may enhance its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-2-13-7-9-14(10-8-13)20-11-12-21-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAZWAQITNKZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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